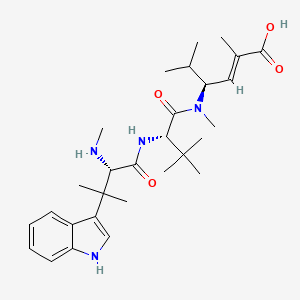

Hemiasterlin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hemiasterlin A is a natural product found in Auletta, Cymbastela, and Siphonochalina with data available.

Scientific Research Applications

Antimicrotubule Agent and Cancer Therapy

Hemiasterlin, a natural product derived from marine sponges, has shown significant promise in cancer therapy due to its ability to disrupt microtubule dynamics. A synthetic analogue, HTI-286, has been developed to exploit these properties. HTI-286 inhibits tubulin polymerization, disrupts microtubule organization in cells, induces mitotic arrest, and triggers apoptosis. It has demonstrated potent inhibitory effects on the proliferation of a variety of human tumor cell lines and has shown less interaction with the multidrug resistance protein P-glycoprotein, suggesting an advantage over other antimicrotubule agents. Additionally, HTI-286 has demonstrated effectiveness against tumors where traditional treatments like paclitaxel and vincristine were ineffective due to resistance associated with P-glycoprotein. This highlights HTI-286's potential for superior clinical activity and utility as a synthetic reagent in studying drug interactions with tubulin (Loganzo et al., 2003).

Microtubule Stability and Drug Resistance

The effectiveness of hemiasterlin analogues like HTI-286 has been challenged by the development of drug resistance in tumor cells. Research on cell populations resistant to HTI-286 showed mutations in α- or β-tubulin and increased microtubule stability. These mutations potentially mediate resistance to HTI-286 and similar agents by stabilizing microtubules. This finding is crucial for understanding the mechanisms of drug resistance and for developing more effective antimitotic agents (Poruchynsky et al., 2004).

Synthesis and Biological Activity of Hemiasterlin Analogues

The synthesis of hemiasterlin and its analogues has been a significant area of research, given its antimitotic and cytotoxic properties. One synthetic analogue, SPA110, showed more potent in vitro cytotoxicity and antimitotic activity than natural hemiasterlin, leading to its preclinical evaluation and potential clinical use. Understanding the synthesis and structure-activity relationships of hemiasterlin analogues is crucial for developing more effective anticancer drugs (Nieman et al., 2003).

Development of Novel Hemiasterlin Derivatives

Recent studies have focused on creating new hemiasterlin derivatives with modifications at various positions to enhance their biological activity. These modifications aim to improve the potency and specificity of hemiasterlin analogues against cancer cell lines, thereby expanding the scope of hemiasterlin-based therapy (Qie et al., 2009).

Properties

Molecular Formula |

C29H44N4O4 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(E,4S)-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C29H44N4O4/c1-17(2)22(15-18(3)27(36)37)33(10)26(35)24(28(4,5)6)32-25(34)23(30-9)29(7,8)20-16-31-21-14-12-11-13-19(20)21/h11-17,22-24,30-31H,1-10H3,(H,32,34)(H,36,37)/b18-15+/t22-,23-,24-/m1/s1 |

InChI Key |

CWGCIGQBFBEZLP-AULKDKKBSA-N |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CNC2=CC=CC=C21)NC |

SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC |

Synonyms |

hemiasterlin A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)

![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)

![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)

![(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/no-structure.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)